molecular formula C30H33NO8 B045177 3'-Methoxyrocaglamide CAS No. 189322-69-8

3'-Methoxyrocaglamide

Cat. No.: B045177
CAS No.: 189322-69-8
M. Wt: 535.6 g/mol
InChI Key: SKYJJPBOOAAPMV-KKPOPCGDSA-N
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Description

3’-Methoxyrocaglamide is a natural product that belongs to the secondary metabolites of the Meliaceae family. It is isolated from the herbs of Aglaia odorata Lour. This compound is known for its insecticidal activity and has a molecular formula of C30H33NO8 with a molecular weight of 535.6 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methoxyrocaglamide involves multiple steps, starting from the extraction of the compound from Aglaia odorata Lour. The synthetic route typically includes the following steps:

Industrial Production Methods: Industrial production of 3’-Methoxyrocaglamide follows similar extraction and purification methods but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 3’-Methoxyrocaglamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxy groups in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of 3’-Methoxyrocaglamide with modified functional groups, which can exhibit different biological activities.

Mechanism of Action

The mechanism of action of 3’-Methoxyrocaglamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Comparison with Similar Compounds

3’-Methoxyrocaglamide is unique due to its specific structure and biological activity. Similar compounds include:

  • C-3’-Hydroxyrocaglamide
  • C-1-O-acetyl-3’-hydroxyrocaglamide
  • Rocaglamide-A

These compounds share similar structural features but differ in their functional groups and biological activities .

Properties

IUPAC Name

(1R,2R,3S,3aR,8bS)-3a-(3,4-dimethoxyphenyl)-1,8b-dihydroxy-6,8-dimethoxy-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33NO8/c1-31(2)28(33)24-25(17-10-8-7-9-11-17)30(18-12-13-20(36-4)21(14-18)37-5)29(34,27(24)32)26-22(38-6)15-19(35-3)16-23(26)39-30/h7-16,24-25,27,32,34H,1-6H3/t24-,25-,27-,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYJJPBOOAAPMV-KKPOPCGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1C(C2(C(C1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)[C@@H]1[C@H]([C@]2([C@@]([C@@H]1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001019943
Record name 3'-Methoxyrocaglamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189322-69-8
Record name 3'-Methoxyrocaglamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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